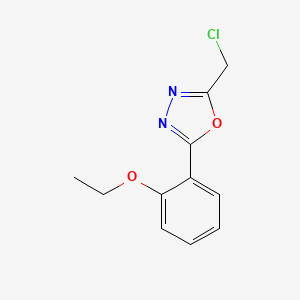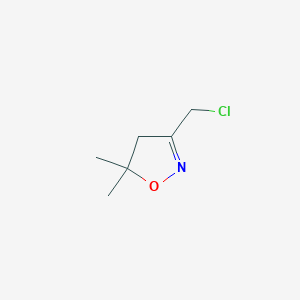
3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-5,5-dimethyl-4H-1,2-oxazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the oxazole family and is characterized by the presence of a chloromethyl group at the 3-position and two methyl groups at the 5-position.
Aplicaciones Científicas De Investigación
Synthesis of Extended Oxazoles
3-(Chloromethyl)-5,5-dimethyl-4H-1,2-oxazole serves as a reactive scaffold for synthetic elaboration, particularly in the synthesis of extended oxazoles. It is used to prepare various alkylamino, alkylthio, and alkoxy oxazoles, demonstrating its versatility in organic synthesis (Patil & Luzzio, 2016).
Highly Regioselective Synthesis
This compound is also central to methods for highly regioselective synthesis. Its use in the preparation of 2-aryl-4-chloromethyloxazoles illustrates its effectiveness in producing specific molecular configurations with high selectivity (Yamane, Mitsudera, & Shundoh, 2004).
Catalytic Synthesis of 1,3-Oxazole Derivatives
In the broader context of 1,3-oxazole derivatives, this compound contributes to the development of novel methodologies for creating structurally diverse oxazoles. This is significant in various fields, including pharmaceuticals and material sciences (Shinde et al., 2022).
Formation and Reaction in Organic Synthesis
Its role in the formation and reaction of oxazoles, particularly in synthesizing N-substituted 2-(aminomethyl)oxazoles, further highlights its utility in organic synthesis, allowing for the creation of complex molecular structures (Ibata & Isogami, 1989).
Propiedades
IUPAC Name |
3-(chloromethyl)-5,5-dimethyl-4H-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-6(2)3-5(4-7)8-9-6/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBFLWKOYIBFQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2400757.png)



![5-[(3-fluorophenyl)sulfonyl]-1-methyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2400763.png)
![(3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one](/img/no-structure.png)
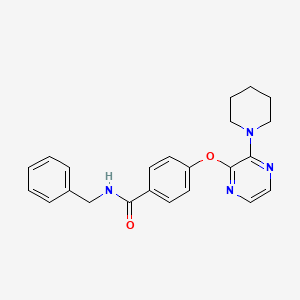
![(S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2400767.png)
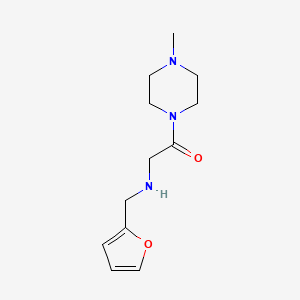

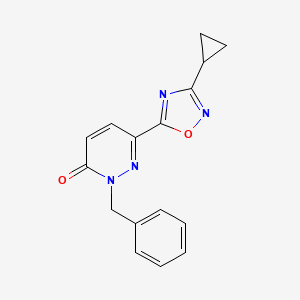
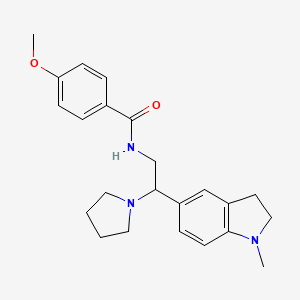
![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2400779.png)
